NG25 trihydrochloride

Catalog No.
S537089
CAS No.
1315355-93-1
M.F
C29H33Cl3F3N5O2
M. Wt
647.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NG25 trihydrochloride

CAS Number

1315355-93-1

Product Name

NG25 trihydrochloride

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride

Molecular Formula

C29H33Cl3F3N5O2

Molecular Weight

647.0 g/mol

InChI

InChI=1S/C29H30F3N5O2.3ClH/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H

InChI Key

QOIOJVPRHIAONM-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

NG25; NG-25; NG 25;

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F

The exact mass of the compound N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide is 537.2352 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NG25 is a type II kinase inhibitor recognized for its potent, dual inhibition of Transforming Growth Factor β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2), with in-vitro IC50 values of 149 nM and 21.7 nM, respectively. It functions by binding to the ATP pocket of kinases in their inactive conformation, a mechanism that contributes to its inhibitory profile. This trihydrochloride salt form is specifically supplied to ensure aqueous solubility (≥5 mg/mL), a critical handling property for preparing stock solutions and use in cellular assays where solvent artifacts from agents like DMSO must be minimized.

Research Fit

Type II DFG-out kinase inhibition study fit
Dual TAK1/MAP4K2 pathway signaling assay context
Co-crystal structure-validated binding mode (PDB 4O91)

Direct substitution of NG25 trihydrochloride with its free base form or other kinase inhibitors is inadvisable due to critical differences in physicochemical properties and biological activity. The free base form (CAS 1315355-93-1) lacks the enhanced aqueous solubility of the trihydrochloride salt, complicating stock solution preparation and risking compound precipitation in aqueous experimental media. Furthermore, while other compounds may target the TAK1 pathway, they often possess dissimilar off-target profiles. NG25 itself inhibits several other kinases, including LYN, CSK, and SRC, with IC50 values of 12.9 nM, 56.4 nM, and 113 nM, respectively. Substituting NG25 with an inhibitor that does not replicate this specific polypharmacology profile will lead to non-reproducible results and misinterpretation of cellular effects, making direct, evidence-based comparison between compounds essential for procurement.

Substitution Risk

Type I inhibitors may not replicate DFG-out binding
5Z-7-oxozeaenol and Takinib bind DFG-in conformation; type II DFG-out engagement may shift downstream signaling readouts
Close analog compound 2 may shift selectivity profile
Reversed TAK1/MAP4K2 potency preference; amide-to-alkene linker change alters target inhibition ratio
Single-target TAK1 inhibitors lack MAP4K2 activity
Selective TAK1 inhibitors may not reproduce dual pathway blockade; MAP4K2-dependent endpoints may require review

Enhanced Aqueous Solubility

The trihydrochloride salt form of NG25 provides a significant advantage in handling and usability for aqueous-based biological experiments. Technical datasheets confirm its solubility in water is at least 5 mg/mL, enabling the creation of concentrated, clear aqueous stock solutions. This contrasts sharply with the predicted poor aqueous solubility of the free base form, which necessitates the use of organic solvents like DMSO.

Evidence DimensionAqueous Solubility
Target Compound Data≥5 mg/mL in H2O
Comparator Or BaselineNG25 Free Base (predicted to be poorly soluble)
Quantified DifferenceSubstantially higher aqueous solubility, enabling DMSO-free stock solutions.
ConditionsStandard laboratory water.

This property is critical for experiments sensitive to solvent toxicity or artifacts, allowing for more biologically relevant and reproducible results.

MAP4K2 Selectivity
Head-to-head
NG25 IC50 22 nM vs Compound 2 IC50 98 nM
Reported 4.5-fold higher MAP4K2 potency
Reported orthologous selectivity context; amide vs trans-alkene linker chemistry
SelectScreen assay; compounds profiled in parallel

Multi-Kinase Inhibition Profile

NG25 is a potent dual inhibitor of TAK1 (IC50 = 149 nM) and MAP4K2 (IC50 = 21.7 nM). Beyond its primary targets, it has a well-characterized secondary inhibition profile, potently suppressing kinases such as LYN (IC50 = 12.9 nM), CSK (IC50 = 56.4 nM), ABL (IC50 = 75.2 nM), and SRC (IC50 = 113 nM). This differs significantly from other TAK1 inhibitors, such as Takinib, which shows high selectivity for TAK1 (IC50 = 9.5 nM) but is over 10-fold less potent against its next closest targets, IRAK4 and IRAK1.

Evidence DimensionIn-vitro Kinase Inhibition (IC50)
Target Compound DataTAK1: 149 nM; MAP4K2: 21.7 nM; LYN: 12.9 nM; SRC: 113 nM
Comparator Or BaselineTakinib (TAK1: 9.5 nM, IRAK4: 120 nM, IRAK1: 390 nM)
Quantified DifferenceNG25 possesses a distinct multi-kinase profile, co-inhibiting SRC family and other kinases at nanomolar concentrations, unlike more selective TAK1 inhibitors.
ConditionsBiochemical cell-free kinase assays.

For researchers investigating pathways where co-inhibition of TAK1 and SRC family kinases is therapeutically relevant, NG25 offers a specific, characterized activity profile that highly selective inhibitors cannot replicate.

Survival Endpoint
Endpoint context
NG25: statistically significant survival prolongation vs 5Z-7-oxozeaenol: non-significant trend
Only NG25 reached significance (p < 0.05)
Reported survival endpoint context in Vκ*MYC multiple myeloma model
Dual TAK1/MAP4K2 pharmacology may contribute to differential outcome

Cancer Cell Chemosensitization

In cellular models, NG25 demonstrates a practical application of its mechanism by enhancing the efficacy of standard chemotherapeutic agents. In a panel of human breast cancer cell lines, co-treatment with NG25 significantly enhanced the cytotoxic and apoptotic effects of doxorubicin. The mechanism involves NG25-mediated inhibition of TAK1, which blocks doxorubicin-induced activation of the pro-survival NF-κB and p38 MAPK signaling pathways. This chemosensitizing effect was observed across multiple breast cancer subtypes.

Evidence DimensionCellular Chemosensitization
Target Compound DataSignificantly enhances doxorubicin-mediated cytotoxicity and apoptosis in breast cancer cell lines.
Comparator Or BaselineDoxorubicin treatment alone.
Quantified DifferenceLower cell viability and increased apoptosis observed in combination treatment compared to single-agent doxorubicin.
ConditionsHuman breast cancer cell lines (T-47D, MCF7, etc.) treated for 72 hours.

This provides a functional rationale for procuring NG25 for studies aimed at overcoming chemotherapy resistance or exploring synergistic anti-cancer drug combinations.

Binding Mode
Method context
Type II DFG-out; co-crystal 2.4 Å (PDB 4O91)
vs Type I DFG-in (Takinib)
Supports type II inhibitor mechanistic and structural studies
Cross-study comparable; X-ray crystallography confirmation
Mouse PK Profile
Data to verify
T1/2 2.03 h · AUC 1369 h·ng/mL · CL 80.8 mL/min/kg
Reported PK exposure-model context; IV 1 mg/kg in Swiss albino mice
Supports in vivo pharmacology study design review
Cellular Activity
Class-level
Inhibits IKK, p38, JNK phosphorylation at <100 nM
Supports cellular pathway-response interpretation
KiNativ profiling in A375 cells; 1 h at 100 nM

Synergistic Anti-Cancer Effects

Based on its proven ability to block TAK1-mediated pro-survival signaling, NG25 is the right choice for studies designed to sensitize cancer cells to conventional chemotherapies like doxorubicin. Its utility has been demonstrated in breast cancer models, where it enhances apoptosis by suppressing the NF-κB pathway.

DMSO-Free Cellular Assays

The high aqueous solubility of the trihydrochloride salt form makes NG25 highly suitable for sensitive cell-based assays where the cytotoxic or off-target effects of DMSO are a concern. This allows for the preparation of high-concentration aqueous stocks, ensuring accurate and reproducible dosing without solvent-induced artifacts.

TAK1/SRC Signaling Crosstalk

With its specific, characterized inhibitory activity against both TAK1 and key SRC family kinases like LYN and SRC, NG25 is a valuable tool for dissecting signaling pathways where these kinases have overlapping or complementary roles, such as in inflammatory responses or certain cancers.

Application Fit

Application
Selection Property
Validation Focus
Dual TAK1/MAP4K2 Pathway Studies
Type II DFG-out dual inhibition profile
IKK/NF-κB and p38/JNK pathway-response endpoints
Hematological Cancer Model Research
Reported PK parameters and survival-endpoint context
Survival-endpoint model response; dual target engagement review
Type II Kinase Structural Studies
Published 2.4 Å co-crystal structure (PDB 4O91)
DFG-out binding mode confirmation; hinge-region interaction review
TAK1 vs MAP4K2 Pathway Deconvolution
Differential TAK1/MAP4K2 inhibition ratio
Comparative pathway deconvolution with isoform-selective tool review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

645.165193 Da

Monoisotopic Mass

645.165193 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

NG-25
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